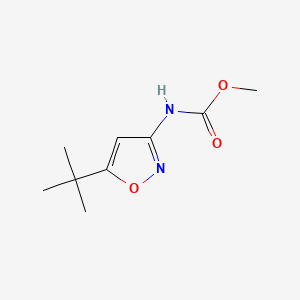
4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a dihydro-benzodiazole core. Benzodiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the iodination of a precursor benzodiazole compound. One common method is the electrophilic substitution reaction where iodine is introduced into the benzodiazole ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazoles.
Scientific Research Applications
4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets within biological systems. The iodine atom and the benzodiazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the iodine atom, which may result in different biological activities.
4-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The chlorine atom can impart different chemical reactivity and biological properties compared to the iodine atom.
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar to the iodine derivative but with potentially different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
The presence of the iodine atom in 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one makes it unique compared to its analogs. Iodine can influence the compound’s lipophilicity, electronic properties, and ability to participate in halogen bonding, which can affect its biological activity and chemical reactivity.
Properties
IUPAC Name |
7-iodo-3-methyl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDABJFPRKBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans](/img/structure/B6602249.png)

![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)


![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)


![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
